Octyl 6-bromo-2-phenylquinoline-4-carboxylate
CAS No.: 355421-00-0
Cat. No.: VC16158386
Molecular Formula: C24H26BrNO2
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355421-00-0 |
|---|---|
| Molecular Formula | C24H26BrNO2 |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | octyl 6-bromo-2-phenylquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C24H26BrNO2/c1-2-3-4-5-6-10-15-28-24(27)21-17-23(18-11-8-7-9-12-18)26-22-14-13-19(25)16-20(21)22/h7-9,11-14,16-17H,2-6,10,15H2,1H3 |
| Standard InChI Key | PSNXDSMYOAPOQM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Introduction
Octyl 6-bromo-2-phenylquinoline-4-carboxylate is a complex organic compound belonging to the quinoline family. It features a unique bicyclic structure with an octyl group attached to the nitrogen atom of the quinoline ring, a bromine atom at the 6-position, a phenyl group at the 2-position, and a carboxylate functional group at the 4-position. The molecular formula of this compound is C24H26BrNO2, indicating a molecular weight of approximately 440.4 g/mol .
Biological Activities
Research on quinoline derivatives, including Octyl 6-bromo-2-phenylquinoline-4-carboxylate, highlights their potential biological activities:
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Antimicrobial Activity: These compounds have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents.
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Anticancer Activity: Quinoline derivatives have been studied for their potential to inhibit cancer cell proliferation, suggesting their utility in cancer therapy.
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Anti-inflammatory Activity: Although less documented for this specific compound, quinoline derivatives often exhibit anti-inflammatory properties.
Synthesis and Applications
The synthesis of Octyl 6-bromo-2-phenylquinoline-4-carboxylate can be approached through several methodologies, typically involving the modification of simpler quinoline structures. The presence of the bromine and carboxylate groups provides opportunities for further chemical transformations, enhancing its potential applications in pharmaceuticals and materials science.
| Compound | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Octyl 6-bromo-2-phenylquinoline-4-carboxylate | Octyl group, bromine at position 6 | Antimicrobial, anticancer | Enhances solubility due to octyl substitution |
| Hexyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate | Hexyl group instead of octyl | Antimicrobial | Shorter alkane chain affects lipophilicity |
| 6-Bromoquinoline | No phenyl or carboxylic groups | Limited activity | Simpler structure lacks functional diversity |
Future Research Directions
Given the promising biological activities of Octyl 6-bromo-2-phenylquinoline-4-carboxylate, future research should focus on optimizing its synthesis, exploring its pharmacokinetic properties, and conducting in-depth biological assays to fully elucidate its therapeutic potential. Additionally, structural modifications could be explored to enhance its efficacy and reduce potential side effects.
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